6,6a,7,8-tetrahydroxy-3-methyl-3,4,5,6,7,12a-hexahydro-2H-benzo[a]anthracene-1,12-dione
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Overview
Description
6,6a,7,8-tetrahydroxy-3-methyl-3,4,5,6,7,12a-hexahydro-2H-benzo[a]anthracene-1,12-dione is a complex organic compound with the molecular formula C19H20O6 This compound is characterized by its multiple hydroxyl groups and a unique benzo[a]anthracene core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6a,7,8-tetrahydroxy-3-methyl-3,4,5,6,7,12a-hexahydro-2H-benzo[a]anthracene-1,12-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases as catalysts, along with specific temperature and pressure settings to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
6,6a,7,8-tetrahydroxy-3-methyl-3,4,5,6,7,12a-hexahydro-2H-benzo[a]anthracene-1,12-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and halogenating agents like thionyl chloride or phosphorus tribromide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce halogenated or alkylated derivatives .
Scientific Research Applications
6,6a,7,8-tetrahydroxy-3-methyl-3,4,5,6,7,12a-hexahydro-2H-benzo[a]anthracene-1,12-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,6a,7,8-tetrahydroxy-3-methyl-3,4,5,6,7,12a-hexahydro-2H-benzo[a]anthracene-1,12-dione involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and binding to target molecules. The compound may exert its effects by modulating enzyme activities, interacting with cellular receptors, or altering signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
6a,7,8-trihydroxy-3-methyl-3,4,5,6,7,12a-hexahydro-2H-benzo[a]anthracene-1,12-dione: Similar structure but with one less hydroxyl group.
Anthracene derivatives: Compounds with similar core structures but different functional groups.
Uniqueness
6,6a,7,8-tetrahydroxy-3-methyl-3,4,5,6,7,12a-hexahydro-2H-benzo[a]anthracene-1,12-dione is unique due to its specific arrangement of hydroxyl groups and the presence of a methyl group, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C19H20O6 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
6,6a,7,8-tetrahydroxy-3-methyl-3,4,5,6,7,12a-hexahydro-2H-benzo[a]anthracene-1,12-dione |
InChI |
InChI=1S/C19H20O6/c1-8-5-9-7-13(22)19(25)16(14(9)12(21)6-8)17(23)10-3-2-4-11(20)15(10)18(19)24/h2-4,8,13,16,18,20,22,24-25H,5-7H2,1H3 |
InChI Key |
PKPHZFVECLENRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C3C(=O)C4=C(C(C3(C(C2)O)O)O)C(=CC=C4)O)C(=O)C1 |
Origin of Product |
United States |
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